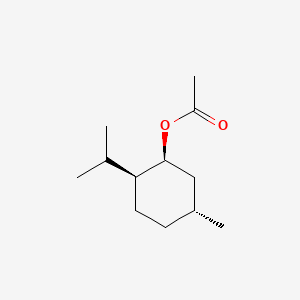

(1S)-(+)-Neomenthyl acetate

Description

Menthyl acetate is a natural product found in Mentha canadensis with data available.

Structure

3D Structure

Properties

IUPAC Name |

(5-methyl-2-propan-2-ylcyclohexyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXUANMFYXWVNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20859153 | |

| Record name | cyclohexanol, 5-methyl-2-(1-methylethyl)-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with an odor like menthol; [Hawley], colourless to pale yellowish liquid with a mild, minty odour | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Menthyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5945 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Menthyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/424/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

227 °C | |

| Record name | MENTHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/824 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

soluble in alcohol, propylene glycol, most fixed oils; slightly soluble in water, glycerol, 1 ml in 6 ml 70% alcohol; 1 ml in 1 ml 80% alcohol (in ethanol) | |

| Record name | Menthyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/424/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

dl-, (-)- 0.919-0.924 | |

| Record name | Menthyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/424/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.05 [mmHg] | |

| Record name | Menthyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5945 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16409-45-3, 2230-87-7, 2552-91-2, 89-48-5, 20777-36-0, 2623-23-6, 29066-34-0 | |

| Record name | Menthyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16409-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neomenthyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002230877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menthyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016409453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neomenthyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122112 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | d-Neomenthyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2R,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | cyclohexanol, 5-methyl-2-(1-methylethyl)-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Menthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-menthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-neomenthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Neomenthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-menthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Menthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MENTHYL ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/824 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

(1S)-(+)-Neomenthyl Acetate: A Comprehensive Technical Guide

CAS Number: 2552-91-2

(1S)-(+)-Neomenthyl acetate is a naturally occurring monoterpene and an ester of neomenthol. It is found in various mint species and possesses a characteristic minty and fruity aroma.[1][2] This technical guide provides an in-depth overview of its chemical and physical properties, synthesis, and potential applications for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a chiral molecule with the chemical formula C₁₂H₂₂O₂.[3][4] Its properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂O₂ | [3][4] |

| Molecular Weight | 198.30 g/mol | [3] |

| Appearance | Colorless to pale yellow clear liquid | [1] |

| Melting Point | 36-38 °C | [5][6] |

| Boiling Point | 81 °C at 3 mmHg | [5][6] |

| Density | 0.912 g/mL at 25 °C | [5][6] |

| Optical Activity | [α]20/D +48°, c = 8 in benzene |

Table 2: Spectroscopic and Chromatographic Data

| Data Type | Description | Reference |

| ¹H NMR | Spectra available from commercial suppliers. | [3] |

| ¹³C NMR | Spectra available from commercial suppliers. | [3] |

| IR Spectra | FTIR spectra have been recorded. | [3] |

| Mass Spectrometry | GC-MS data is available. | [3] |

| Kovats Retention Index | Standard non-polar: 1297; Semi-standard non-polar: 1276; Standard polar: 1602, 1612, 1623 |

Table 3: Solubility and Synonyms

| Parameter | Details | Reference |

| Solubility | Soluble in alcohol. Sparingly soluble in water (17.13 mg/L at 25 °C est.). | [1] |

| Synonyms | (+)-Neomenthyl acetate, d-Neomenthyl acetate, [(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] acetate | [1][3][7] |

Synthesis of this compound

A common method for the synthesis of this compound is the esterification of (1S)-(-)-neomenthol with an acetylating agent. A generalized experimental protocol is provided below.

Experimental Protocol: Acetylation of (1S)-(-)-Neomenthol

Materials:

-

(1S)-(-)-Neomenthol

-

Acetic anhydride

-

Pyridine or a solid acid catalyst (e.g., expansive graphite)

-

Diethyl ether or other suitable organic solvent

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve (1S)-(-)-neomenthol in a suitable solvent such as diethyl ether.

-

Addition of Reagents: Add a stoichiometric excess of acetic anhydride to the solution. If a catalyst is used, it should be added at this stage. For base-catalyzed reactions, pyridine can be used as both a catalyst and a solvent.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is quenched by the slow addition of water or a saturated sodium bicarbonate solution to neutralize the excess acetic anhydride and acetic acid byproduct. The aqueous layer is separated, and the organic layer is washed sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Applications in Research and Drug Development

This compound serves as a valuable chiral building block in asymmetric synthesis. Its well-defined stereochemistry makes it a useful starting material or intermediate in the synthesis of more complex chiral molecules, including active pharmaceutical ingredients.

Furthermore, some studies have indicated that (+)-Neomenthyl Acetate, as an essential oil component of Chenopodium ambrosioides, exhibits antileishmanial activity.[6] However, the precise mechanism of action and the signaling pathways involved have not been fully elucidated and require further investigation. Its use in the fragrance and flavor industry is also notable due to its pleasant minty and fruity scent.[2]

Safety Information

This compound is classified as a flammable solid and is toxic to aquatic life with long-lasting effects.[7] Appropriate safety precautions should be taken during handling, including the use of personal protective equipment and working in a well-ventilated area. Keep away from heat, sparks, open flames, and other ignition sources.[8] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. (+)-neomenthyl acetate [flavscents.com]

- 2. Menthyl Acetate : A clear colourless free flowing liquid - Mane Kancor Ingredients Ltd. [manekancor.com]

- 3. (+)-Neomenthyl acetate | C12H22O2 | CID 75699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. chemicalpoint.eu [chemicalpoint.eu]

- 6. This compound | 2552-91-2 [chemicalbook.com]

- 7. (+)-neomenthyl acetate, 2552-91-2 [thegoodscentscompany.com]

- 8. echemi.com [echemi.com]

In-Depth Technical Guide to the Physical Properties of (1S)-(+)-Neomenthyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of (1S)-(+)-Neomenthyl acetate, a significant chiral compound with applications in flavor, fragrance, and pharmaceutical industries. This document collates available data into a structured format, outlines general experimental protocols for property determination, and presents a visual representation of its stereochemical context.

Core Physical and Chemical Properties

This compound, also known by its IUPAC name [(1S,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl] acetate, is a monoterpenoid ester. Its physical characteristics are crucial for its handling, formulation, and application in various scientific and industrial settings.

Data Presentation: Physical Property Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₂₂O₂ | [1][2] |

| Molecular Weight | 198.30 g/mol | [1][2] |

| CAS Number | 2552-91-2 | [1][2] |

| Appearance | Colorless to pale yellow clear liquid (estimated) | [3] |

| Melting Point | 36-38 °C (literature) | [4] |

| Boiling Point | 81 °C at 3 mm Hg (literature) | [4] |

| 229-230 °C at 760 mm Hg (estimated) | [3] | |

| Density | 0.912 g/mL at 25 °C (literature) | [4] |

| Refractive Index | Not explicitly found for this compound. For l-Menthyl acetate: 1.4468 at 20°C/D. | [5] |

| Optical Rotation | Specific value not definitively found. The "(+)" designation indicates dextrorotation. For the related l-Menthyl acetate, the specific optical rotation is reported as -79.42° at 20°C/D. | [5] |

| Solubility | Soluble in alcohol. Insoluble in water. Estimated water solubility: 17.13 mg/L at 25 °C. | [3] |

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, which has a relatively high boiling point at atmospheric pressure, vacuum distillation is often employed to prevent decomposition.

Methodology: Thiele Tube Method (for small quantities)

-

Sample Preparation: A small amount of the liquid sample (a few microliters) is placed in a small test tube or a fusion tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

Apparatus Setup: The sample tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Heating is continued until the bubbling is rapid and continuous.

-

Boiling Point Determination: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[6]

Determination of Melting Point

The melting point is a fundamental property for assessing the purity of a solid compound. For a substance like this compound, which can exist as a solid at or near room temperature, this is a relevant parameter.

Methodology: Capillary Melting Point Apparatus

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a controlled rate.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. A narrow melting point range typically indicates a high degree of purity.

Determination of Density

Density is the mass per unit volume of a substance and is temperature-dependent.

Methodology: Pycnometry

-

Pycnometer Calibration: A pycnometer, a flask with a specific, accurately known volume, is cleaned, dried, and weighed empty. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again. The volume of the pycnometer is calculated from the mass and density of the reference liquid.

-

Sample Measurement: The pycnometer is emptied, dried, and filled with the sample liquid (this compound) at the same temperature.

-

Mass Determination: The pycnometer containing the sample is weighed.

-

Density Calculation: The density of the sample is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.[7][8][9]

Mandatory Visualization

Stereochemical Relationships of Menthyl Acetate Isomers

The stereochemistry of this compound is defined by the spatial arrangement of the isopropyl, methyl, and acetate groups on the cyclohexane ring. It is one of several possible stereoisomers of menthyl acetate. The following diagram illustrates the relationship between the common menthol isomers and their corresponding acetate esters.

Caption: Stereoisomeric relationships of menthol and menthyl acetate.

References

- 1. (+)-Neomenthyl acetate | C12H22O2 | CID 75699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. (+)-neomenthyl acetate, 2552-91-2 [thegoodscentscompany.com]

- 4. This compound | 2552-91-2 [chemicalbook.com]

- 5. Menthyl acetate | C12H22O2 | CID 27867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. knowledge.reagecon.com [knowledge.reagecon.com]

- 8. calnesis.com [calnesis.com]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to (1S)-(+)-Neomenthyl Acetate

This technical guide provides comprehensive information on the chemical and physical properties of (1S)-(+)-Neomenthyl acetate, tailored for researchers, scientists, and professionals in drug development. This document includes key quantitative data, detailed experimental protocols for its synthesis and analysis, and a logical workflow diagram.

Core Compound Data

This compound is an ester recognized for its role as a p-menthane monoterpenoid.[1] The following table summarizes its key quantitative and physical properties.

| Property | Value |

| Molecular Formula | C₁₂H₂₂O₂[2][3][4] |

| Molecular Weight | 198.30 g/mol [3][4][5] |

| CAS Number | 2552-91-2[3][4] |

| Appearance | Colorless to pale yellow liquid |

| Density | 0.92 g/cm³[2] |

| Melting Point | 37.5 °C[2] |

| Boiling Point | 81 °C at 3 mm Hg[2] |

| Flash Point | 92.2 °C[2] |

| IUPAC Name | [(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] acetate[1][5] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for research and development. Below are representative protocols derived from established chemical synthesis and analysis techniques.

2.1. Synthesis via Esterification

A common method for synthesizing esters like this compound is through the esterification of the corresponding alcohol, (1S)-(+)-Neomenthol, with an acetylating agent. Acetyl chloride is a highly effective acetylating agent for this purpose.[6]

Objective: To synthesize this compound via the esterification of (1S)-(+)-Neomenthol with acetyl chloride.

Materials:

-

(1S)-(+)-Neomenthol

-

Acetyl chloride

-

Anhydrous diethyl ether or THF (solvent)

-

Triethylamine or pyridine (organic base)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

-

Round-bottom flask, dropping funnel, reflux condenser, separatory funnel, and distillation apparatus

Procedure:

-

In a round-bottom flask, dissolve (1S)-(+)-Neomenthol in an unreactive solvent such as anhydrous diethyl ether or THF.

-

Add an excess of an organic base, like triethylamine or pyridine, to the solution. This will neutralize the HCl byproduct generated during the reaction.

-

Cool the mixture in an ice bath to manage the exothermic reaction.

-

Slowly add an excess of acetyl chloride to the solution using a dropping funnel while stirring continuously.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Transfer the reaction mixture to a separatory funnel and wash it with water.

-

Next, wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by several washes with water until the aqueous layer is neutral.[2]

-

Dry the separated organic layer over anhydrous magnesium sulfate.[2]

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

The crude ester can then be purified by vacuum distillation to obtain pure this compound.[2]

2.2. Analytical Characterization by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis and identification of volatile compounds like this compound.[7]

Objective: To identify and quantify this compound in a sample.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890A or equivalent

-

Mass Spectrometer: Agilent G7001B or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Injection Mode: Split (e.g., 30:1 split ratio)[8]

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 5 °C/min to 240 °C

-

Hold: 5 minutes at 240 °C

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

Procedure:

-

Prepare a standard solution of this compound in a suitable solvent like acetonitrile.[8]

-

Prepare the sample for analysis by diluting it in the same solvent. If the sample is a complex mixture, an extraction step may be necessary.

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Acquire the data according to the specified instrument conditions.

-

Identify the this compound peak in the chromatogram by comparing its retention time to that of the standard.

-

Confirm the identity by comparing the mass spectrum of the peak with a reference spectrum from a library or the injected standard.

Workflow Visualization

The following diagram illustrates the key stages in the synthesis and purification of this compound as described in the experimental protocol.

Caption: Synthesis and Purification Workflow of this compound.

References

- 1. (+)-Neomenthyl acetate | C12H22O2 | CID 75699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sciencemadness Discussion Board - Menthyl acetate - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. m.youtube.com [m.youtube.com]

- 4. scbt.com [scbt.com]

- 5. WO2002036795A2 - Process for preparing (-)- menthol and similar compounds - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Menthyl Acetate|High-Purity Reagent|RUO [benchchem.com]

- 8. coresta.org [coresta.org]

Synthesis of (1S)-(+)-Neomenthyl Acetate from (+)-Neomenthol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of (1S)-(+)-Neomenthyl acetate from its precursor, (+)-neomenthol. The document details the chemical transformation, including reaction mechanisms, experimental protocols, and purification techniques. Quantitative data for both the reactant and the product are presented in structured tables for clarity and comparative analysis. Furthermore, visual diagrams generated using Graphviz are included to illustrate the reaction pathway and experimental workflow, offering a practical resource for professionals in the fields of chemical research and drug development.

Introduction

This compound is an ester of significant interest in synthetic organic chemistry, often utilized as a chiral auxiliary or a key intermediate in the synthesis of complex molecules. Its preparation via the esterification of (+)-neomenthol is a fundamental reaction that demonstrates key principles of organic synthesis. This guide outlines the prevalent methods for this conversion, focusing on acetylation using acetic anhydride and acetyl chloride.

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material, (+)-neomenthol, and the final product, this compound, is provided below.

Table 1: Physicochemical Properties of (+)-Neomenthol and this compound

| Property | (+)-Neomenthol | This compound |

| IUPAC Name | (1S,2S,5R)-2-isopropyl-5-methylcyclohexan-1-ol[1] | [(1S,2S,5R)-2-isopropyl-5-methylcyclohexyl] acetate[2] |

| Molecular Formula | C₁₀H₂₀O[1] | C₁₂H₂₂O₂[2][3] |

| Molecular Weight | 156.27 g/mol [1] | 198.30 g/mol [2][3] |

| Appearance | Colorless clear liquid or white crystalline solid | Colorless to pale yellow clear liquid |

| Boiling Point | 212 °C at 760 mmHg | 229-230 °C at 760 mmHg[4] |

| Density | 0.9 g/mL | 0.912 g/mL at 25 °C[4] |

| CAS Number | 2216-52-6 | 2552-91-2[2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and purity assessment of the starting material and the synthesized product. The following tables summarize the key spectroscopic data for (+)-neomenthol and this compound.

Table 2: ¹H NMR Spectroscopic Data (CDCl₃)

| Compound | Chemical Shift (δ) ppm |

| (+)-Neomenthol | 4.105, 1.836, 1.693, 1.525, 1.269, 1.088, 0.958, 0.921, 0.873[5] |

| This compound | Data available in spectral databases[2] |

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃)

| Compound | Chemical Shift (δ) ppm |

| (+)-Neomenthol | 67.725, 47.919, 42.557, 35.050, 29.184, 25.836, 24.184, 22.352, 21.182, 20.706[5] |

| This compound | Data available in spectral databases[2] |

Table 4: IR Spectroscopic Data (cm⁻¹)

| Compound | Key Peaks (cm⁻¹) |

| (+)-Neomenthol | Broad O-H stretch (~3300-3500), C-H stretch (~2850-2960), C-O stretch (~1000-1200)[6][7] |

| This compound | C=O stretch (~1735), C-O stretch (~1240), C-H stretch (~2850-2960) |

Synthesis of this compound

The synthesis of this compound from (+)-neomenthol is typically achieved through esterification. Two common and effective methods are detailed below.

Reaction Mechanism: Acid-Catalyzed Esterification

The esterification of an alcohol with a carboxylic acid derivative, such as an acid anhydride or acid chloride, is a nucleophilic acyl substitution reaction. In the presence of an acid catalyst, the carbonyl oxygen of the acetylating agent is protonated, increasing the electrophilicity of the carbonyl carbon. The hydroxyl group of (+)-neomenthol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and elimination of a leaving group (acetic acid or hydrochloric acid) yield the final ester product, this compound.

Caption: Acid-catalyzed esterification of (+)-neomenthol.

Experimental Protocols

This is a widely used and effective method for the acetylation of alcohols. Pyridine acts as a catalyst and also as a base to neutralize the acetic acid byproduct.

Materials:

-

(+)-Neomenthol

-

Acetic anhydride

-

Pyridine (dry)

-

Diethyl ether or Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (+)-neomenthol (1.0 equivalent) in dry pyridine.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.5 - 2.0 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing cold 1 M HCl to neutralize the pyridine.

-

Extract the aqueous layer three times with diethyl ether or ethyl acetate.

-

Combine the organic extracts and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.[8]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or flash column chromatography.

Acetyl chloride is a more reactive acetylating agent and the reaction often proceeds more rapidly. An organic base like pyridine or triethylamine is typically used to scavenge the HCl gas produced.

Materials:

-

(+)-Neomenthol

-

Acetyl chloride

-

Pyridine or Triethylamine (dry)

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve (+)-neomenthol (1.0 equivalent) in anhydrous diethyl ether or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add an excess of dry pyridine or triethylamine (1.5 - 2.0 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.2 - 1.5 equivalents) dropwise to the stirred solution. A precipitate of pyridinium or triethylammonium hydrochloride will form.

-

Allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

-

After the reaction is complete, filter the mixture to remove the hydrochloride salt.

-

Wash the filtrate with water and then with a saturated NaHCO₃ solution to remove any remaining acid.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation.

Purification

Purification of the crude this compound is essential to obtain a high-purity product.

-

Vacuum Distillation: This is the most common method for purifying liquid esters. The reduced pressure allows the compound to boil at a lower temperature, preventing potential decomposition.[9]

-

Flash Column Chromatography: For higher purity, flash column chromatography on silica gel can be employed. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.

Expected Yield

With careful execution of the experimental protocols and efficient purification, yields for the synthesis of this compound are generally high, often exceeding 90%.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Caption: General workflow for the synthesis of neomenthyl acetate.

Conclusion

The synthesis of this compound from (+)-neomenthol is a straightforward and high-yielding esterification reaction. The choice between acetic anhydride and acetyl chloride as the acetylating agent will depend on the desired reaction rate and available laboratory resources. Proper purification techniques, primarily vacuum distillation, are crucial for obtaining a high-purity product suitable for further applications in research and development. This guide provides the necessary theoretical and practical information for the successful synthesis and characterization of this compound.

References

- 1. (+)-Neomenthol | C10H20O | CID 439263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (+)-Neomenthyl acetate | C12H22O2 | CID 75699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. (+)-neomenthyl acetate, 2552-91-2 [thegoodscentscompany.com]

- 5. bmse000498 (1S,2S,5R)-(+)-neomenthol at BMRB [bmrb.io]

- 6. (+)-NEOMENTHOL(2216-52-6) IR Spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. How To [chem.rochester.edu]

The Natural Occurrence of Neomenthyl Acetate Stereoisomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of neomenthyl acetate stereoisomers, detailing their presence in various plant species. The document outlines detailed experimental protocols for the isolation and quantification of these compounds and presents a visualization of their biosynthetic pathway.

Natural Occurrence of Neomenthyl Acetate Stereoisomers

Neomenthyl acetate, a monoterpene ester, is a naturally occurring compound found in the essential oils of various plants, particularly within the Mentha (mint) genus. The presence and concentration of its stereoisomers can vary significantly depending on the plant species, cultivar, and environmental conditions.

Quantitative Data on Neomenthyl Acetate Occurrence

The following table summarizes the quantitative data available on the occurrence of neomenthyl acetate and related compounds in different plant species. It is important to note that in some studies, the term "menthyl acetate" is used without specifying the exact stereoisomer.

| Plant Species | Cultivar/Region | Compound | Concentration (%) | Reference |

| Mentha arvensis | cv. CIM-Saryu | Neomenthyl acetate | 5.18 | [1][2] |

| Mentha arvensis | Western Himalayan Region (9 cultivars) | Menthyl acetate (isomer not specified) | 0.5 - 5.3 | |

| Mentha arvensis | - | (+)-Neomenthyl acetate | Present (quantification not provided) | [3] |

| Mentha diemenica | - | (+)-Neomenthyl acetate | Present (quantification not provided) | [3] |

| Minthostachys mollis | - | (+)-Neomenthyl acetate | Present (quantification not provided) | [3] |

Experimental Protocols

The identification and quantification of neomenthyl acetate stereoisomers from natural sources are primarily achieved through chromatographic techniques, particularly gas chromatography coupled with mass spectrometry (GC-MS). Chiral columns are often necessary for the separation of different stereoisomers.

Essential Oil Extraction

Method: Hydrodistillation

-

Plant Material Preparation: The aerial parts of the plant material (leaves and stems) are air-dried to reduce moisture content.

-

Apparatus: A Clevenger-type apparatus is used for hydrodistillation.

-

Procedure:

-

A known quantity of the dried plant material is placed in a round-bottom flask with distilled water.

-

The mixture is heated to boiling. The steam and volatile essential oils rise and are passed through a condenser.

-

The condensed liquid (hydrosol and essential oil) is collected in a separating funnel.

-

The essential oil, being less dense, forms a layer on top of the water and is separated.

-

The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Stereoisomer Analysis

This protocol provides a general framework for the chiral separation and quantification of neomenthyl acetate stereoisomers. Method optimization will be required based on the specific instrumentation and sample matrix.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: A chiral capillary column is essential for separating stereoisomers. A commonly used type is a derivatized cyclodextrin-based column, such as an Rt-BetaDEXsm (30 m x 0.25 mm x 0.25 µm).

-

Injector:

-

Mode: Split/Splitless

-

Temperature: 220 °C

-

Split Ratio: 200:1

-

-

Carrier Gas: Helium at a constant flow rate of 1.4 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 1 minute.

-

Ramp: Increase temperature at a rate of 5.00 °C/min to 220 °C.

-

Final hold: Hold at 220 °C for 5 minutes.

-

-

Mass Spectrometer (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 35 to 350 amu.

-

Acquisition Rate: 200 spectra/second.

-

-

Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., ethanol or hexane) to a concentration of approximately 1%.

-

Quantification: The concentration of each stereoisomer is determined by comparing its peak area in the sample chromatogram to a calibration curve generated using certified reference standards of the respective neomenthyl acetate stereoisomers.

Biosynthesis of Menthyl Acetate Stereoisomers

The biosynthesis of menthyl acetate stereoisomers is an extension of the well-characterized menthol biosynthetic pathway, which occurs in the glandular trichomes of Mentha species. The pathway begins with the universal monoterpene precursor, geranyl diphosphate (GPP).

Caption: Biosynthetic pathway of menthol stereoisomers and their corresponding acetates.

The final step in the formation of menthyl acetate stereoisomers is the esterification of the corresponding menthol stereoisomers (menthol, neomenthol, isomenthol, and neoisomenthol). This reaction is catalyzed by an acetyl-CoA:menthol acetyltransferase enzyme, which transfers an acetyl group from acetyl-CoA to the hydroxyl group of the menthol isomer.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of neomenthyl acetate stereoisomers from plant material.

Caption: General workflow for the analysis of neomenthyl acetate stereoisomers.

References

Spectroscopic Analysis of (1S)-(+)-Neomenthyl Acetate: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic data for (1S)-(+)-Neomenthyl acetate, a significant chiral compound in flavor, fragrance, and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, along with the experimental protocols for these analyses, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a monoterpenoid ester with the chemical formula C₁₂H₂₂O₂ and a molecular weight of 198.30 g/mol .[1][2] Its structure is characterized by a cyclohexane ring with methyl and isopropyl substituents, and an acetate group, conferring its characteristic minty aroma.

Systematic Name: [(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] acetate[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the molecular structure of organic compounds. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in a readily summarizable format in the provided search results. |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in a readily summarizable format in the provided search results. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of a strong ester carbonyl stretch.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~1740 | C=O (Ester carbonyl stretch) |

| ~1240 | C-O (Ester stretch) |

| 2850-2960 | C-H (Alkyl stretch) |

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of spectroscopic data.

4.1. NMR Spectroscopy Protocol

A general protocol for obtaining NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of deuterated solvents is essential to avoid large solvent signals in the ¹H NMR spectrum.[3]

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance signal-to-noise. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

4.2. IR Spectroscopy Protocol

The IR spectrum of this compound can be obtained using the following protocol:

-

Sample Preparation (Thin Film Method):

-

As this compound is a liquid at or near room temperature, the thin film method is suitable.[4]

-

Place a small drop of the neat liquid sample between two IR-transparent salt plates (e.g., NaCl or KBr).[5]

-

Gently press the plates together to form a thin, uniform film. Avoid applying excessive pressure to prevent damage to the plates.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates to subtract any atmospheric (e.g., CO₂, H₂O) or plate absorptions.

-

Place the sample-containing salt plates in the spectrometer's sample holder.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption peaks.

-

Experimental Workflow Visualization

The logical flow for the spectroscopic analysis of this compound is depicted below.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

chemical structure and stereochemistry of (+)-Neomenthyl acetate

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-Neomenthyl Acetate

Introduction

(+)-Neomenthyl acetate is a monoterpene ester that is a component of the essential oil of plants such as peppermint (Mentha piperita).[1] It belongs to the class of organic compounds known as menthane monoterpenoids, which are characterized by a p-menthane backbone.[2] This guide provides a detailed overview of the chemical structure, stereochemistry, physicochemical properties, and synthesis of (+)-Neomenthyl acetate, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Nomenclature

(+)-Neomenthyl acetate is a derivative of neomenthol, where the hydroxyl group is esterified with acetic acid. The molecule consists of a cyclohexane ring substituted with a methyl group, an isopropyl group, and an acetate group.

-

Molecular Formula : C₁₂H₂₂O₂[3]

-

Molecular Weight : 198.30 g/mol [3]

-

IUPAC Name : [(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] acetate[4]

-

Synonyms : (1S)-(+)-neoMenthyl Acetate, (+)-(1S,2S,5R)-Neomenthyl acetate[3][5]

The structure is based on a p-menthane skeleton, which is a cyclohexane ring with a methyl group and an isopropyl group at positions 1 and 4, respectively.[2]

Caption: 2D structure of (+)-Neomenthyl acetate.

Stereochemistry

The stereochemistry of (+)-Neomenthyl acetate is explicitly defined by its IUPAC name, (1S,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl acetate.[4] This designates the absolute configuration at the three chiral centers of the cyclohexane ring:

-

C1 : The carbon atom bonded to the acetate group has an S configuration.

-

C2 : The carbon atom bonded to the isopropyl group has an S configuration.

-

C5 : The carbon atom bonded to the methyl group has an R configuration.

In the most stable chair conformation of the cyclohexane ring, the bulky isopropyl group preferentially occupies an equatorial position to minimize steric hindrance. In neomenthyl derivatives, the methyl and isopropyl groups are cis to each other, while the acetate group is trans to the isopropyl group.

Physicochemical Properties

The quantitative physicochemical properties of (+)-Neomenthyl acetate are summarized in the table below.

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow clear liquid | [5][6] |

| Molecular Formula | C₁₂H₂₂O₂ | [3][4] |

| Molecular Weight | 198.30 g/mol | [3][4] |

| Boiling Point | 229-230 °C at 760 mmHg | [5][6] |

| Specific Gravity | 0.912 at 25 °C | [5][6] |

| Flash Point | 92.2 °C (198 °F) | [5] |

| Vapor Pressure | 0.071 mmHg at 25 °C (estimated) | [5][6] |

| Solubility | Soluble in alcohol. Insoluble in water. | [5][6] |

| Water Solubility | 17.13 mg/L at 25 °C (estimated) | [5][6] |

| logP (o/w) | 4.182 (estimated) | [5] |

Experimental Protocols

Synthesis of (+)-Neomenthyl Acetate

The synthesis of menthyl acetate derivatives is typically achieved through the esterification of the corresponding menthol isomer.[7] For (+)-Neomenthyl acetate, the precursor would be (+)-Neomenthol. Several acetylating agents can be used, with varying effectiveness.[7] A general protocol using acetyl chloride, which is highly effective, is described below.[7][8]

Materials and Equipment:

-

(+)-Neomenthol

-

Acetyl chloride

-

Anhydrous solvent (e.g., diethyl ether or dichloromethane)

-

Organic base (e.g., pyridine or triethylamine)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and distillation

Procedure:

-

Dissolve (+)-Neomenthol and a slight excess of an organic base in an anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture in an ice bath.

-

Slowly add a slight excess of acetyl chloride to the stirred solution via a dropping funnel. The reaction is exothermic and may produce hydrogen chloride gas, which is neutralized by the base.[8]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove the base, a saturated sodium bicarbonate solution to neutralize any remaining acid, and brine.[8]

-

Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).[8]

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude (+)-Neomenthyl acetate can be purified by fractional distillation under reduced pressure to yield the pure product.[9]

Caption: General workflow for the synthesis of (+)-Neomenthyl acetate.

Characterization

The synthesized (+)-Neomenthyl acetate should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to elucidate the structure and confirm the stereochemistry of the molecule.[4]

-

Infrared (IR) Spectroscopy : IR spectroscopy can confirm the presence of the ester functional group, typically showing a strong C=O stretching band around 1735 cm⁻¹.[4]

-

Mass Spectrometry (MS) : MS is used to determine the molecular weight and fragmentation pattern of the compound.[10]

-

Gas Chromatography (GC) : GC is employed to assess the purity of the final product.

-

Polarimetry : The specific rotation of the molecule is measured to confirm the enantiomeric purity of the (+)-isomer.

Applications in Research and Development

(+)-Neomenthyl acetate and its isomers serve as important chiral building blocks and starting materials in asymmetric synthesis. Their well-defined stereochemistry makes them valuable for creating complex chiral molecules, which is of significant interest in the development of new pharmaceuticals and agrochemicals. They are also used in flavor and fragrance industries and as probes for studying enzymatic reactions.[11]

References

- 1. neomenthyl acetate | 2230-87-7 [chemicalbook.com]

- 2. Showing Compound (+)-Neomenthyl acetate (FDB006021) - FooDB [foodb.ca]

- 3. scbt.com [scbt.com]

- 4. (+)-Neomenthyl acetate | C12H22O2 | CID 75699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (+)-neomenthyl acetate, 2552-91-2 [thegoodscentscompany.com]

- 6. (+)-neomenthyl acetate [flavscents.com]

- 7. researchgate.net [researchgate.net]

- 8. Sciencemadness Discussion Board - Menthyl acetate - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. Menthyl acetate | C12H22O2 | CID 27867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Menthyl acetate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility of (1S)-(+)-Neomenthyl Acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (1S)-(+)-Neomenthyl acetate, a chiral ester of significant interest in the pharmaceutical and flavor industries. Due to the limited availability of extensive quantitative solubility data for this compound, this guide also includes data for its closely related isomer, menthyl acetate, to provide a broader understanding of its solubility profile. The principle of "like dissolves like" suggests that isomers with similar structures will exhibit comparable solubility in various solvents.

Introduction to this compound

This compound is a naturally occurring monoterpenoid and a key component in the essential oils of certain mint species. Its distinct sensory properties and potential therapeutic applications have made it a subject of interest in various fields of research and development. Understanding its solubility in a range of organic solvents is crucial for its extraction, purification, formulation, and application in drug delivery systems.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in different solvent systems.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂O₂ | [1] |

| Molecular Weight | 198.30 g/mol | [1] |

| Appearance | Colorless to pale yellow clear liquid (est.) | [2] |

| Specific Gravity | 0.912 g/mL at 25 °C | [2] |

| Boiling Point | 229.00 to 230.00 °C @ 760.00 mm Hg (est.) | [2] |

| Flash Point | 90 °F | [3] |

| logP (o/w) | 4.182 (est.) | [2] |

Solubility Data

Qualitative Solubility of this compound

Qualitative solubility data provides a general understanding of the solvents in which a compound is likely to dissolve.

| Solvent | Solubility Description | Reference |

| Alcohol | Soluble | [2] |

| Chloroform | Sparingly Soluble | [3] |

| Methanol | Slightly Soluble | [3] |

| Ethyl Acetate | Slightly Soluble | [4] |

| Water | Insoluble (Estimated solubility: 17.13 mg/L @ 25 °C) | [2][5] |

Quantitative Solubility of Menthyl Acetate (Isomer)

Due to the scarcity of quantitative data for this compound, the following table presents data for the closely related isomer, menthyl acetate. This information can serve as a valuable proxy for estimating the solubility behavior of this compound. Menthyl acetate is described as being soluble in alcohol, propylene glycol, and most fixed oils, and miscible with ether.[6]

| Solvent | Solubility (Volume Ratio) | Reference |

| 70% Ethanol | 1 mL in 6 mL | [6] |

| 80% Ethanol | 1 mL in 1 mL | [6] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for two common and reliable experiments for determining the solubility of a compound like this compound.

Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Principle: An excess amount of the solute is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. The concentration of the solute in the resulting saturated solution is then determined analytically.

Apparatus:

-

Thermostatic shaker bath or incubator

-

Glass flasks with airtight stoppers

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for concentration measurement (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Procedure:

-

Add an excess amount of this compound to a flask containing a known volume of the organic solvent.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker bath set to the desired temperature.

-

Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be necessary to determine the optimal equilibration time.

-

After equilibration, cease agitation and allow the flask to stand in the constant temperature environment for a sufficient time for the undissolved solute to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a membrane filter compatible with the solvent to remove any undissolved particles.

-

Analyze the concentration of this compound in the filtrate using a validated analytical method.

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining solubility, particularly for non-volatile solutes.

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

Apparatus:

-

Thermostatic bath

-

Erlenmeyer flasks with stoppers

-

Analytical balance

-

Volumetric pipette

-

Evaporating dish or watch glass

-

Drying oven

Procedure:

-

Prepare a saturated solution of this compound in the desired organic solvent using the equilibration steps described in the shake-flask method.

-

After allowing the excess solute to settle, carefully pipette a precise volume (e.g., 10 mL) of the clear supernatant into a pre-weighed evaporating dish.

-

Carefully evaporate the solvent in a fume hood, potentially at a slightly elevated temperature to expedite the process, ensuring the solute does not decompose.

-

Once the solvent has completely evaporated, place the evaporating dish in a drying oven at a temperature sufficient to remove any residual solvent without causing the solute to sublime or decompose.

-

Cool the dish in a desiccator to room temperature and weigh it on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

Calculate the solubility based on the mass of the solute and the volume of the solution taken.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the experimental determination of solubility.

References

- 1. (+)-Neomenthyl acetate | C12H22O2 | CID 75699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (+)-neomenthyl acetate, 2552-91-2 [thegoodscentscompany.com]

- 3. This compound CAS#: 2552-91-2 [m.chemicalbook.com]

- 4. neomenthyl acetate CAS#: 2230-87-7 [m.chemicalbook.com]

- 5. neomenthyl acetate, 2230-87-7 [thegoodscentscompany.com]

- 6. Menthyl acetate | C12H22O2 | CID 27867 - PubChem [pubchem.ncbi.nlm.nih.gov]

(1S)-(+)-Neomenthyl Acetate: A Technical Guide to Commercial Availability, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S)-(+)-Neomenthyl acetate, a chiral monoterpene ester, is a valuable building block in asymmetric synthesis and a compound of interest for its potential biological activities. This technical guide provides a comprehensive overview of its commercial availability, with a detailed comparison of suppliers and product specifications. Furthermore, it outlines a detailed experimental protocol for its enantioselective synthesis via lipase-catalyzed kinetic resolution of (±)-neomenthol. Finally, this guide explores the compound's potential antileishmanial activity, proposing a signaling pathway for its mechanism of action based on current research into related monoterpenes.

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers catering to research and development needs. The purity and specifications can vary between suppliers, and it is crucial for researchers to select a product that meets the requirements of their specific application. Below is a summary of key suppliers and their typical product specifications.

Data Presentation: Commercial Availability of this compound

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Assay | Optical Activity | Availability |

| Sigma-Aldrich | 2552-91-2 | C₁₂H₂₂O₂ | 198.30 | ≥99% | [α]²⁰/D +48°, c = 8 in benzene | In Stock |

| Santa Cruz Biotechnology | 2552-91-2 | C₁₂H₂₂O₂ | 198.30 | Not specified | Not specified | In Stock |

| The Good Scents Company | 2552-91-2 | C₁₂H₂₂O₂ | 198.30 | 95.00 to 100.00% | Not specified | In Stock |

| ChemicalBook | 2552-91-2 | C₁₂H₂₂O₂ | 198.30 | Varies by supplier | Varies by supplier | Multiple Suppliers |

| ATK CHEMICAL | 2552-91-2 | C₁₂H₂₂O₂ | 198.30 | Not specified | Not specified | In Stock |

Note: Purity and optical activity may vary by batch. It is recommended to request a certificate of analysis from the supplier for lot-specific data.

Experimental Protocols

The following protocols provide a detailed methodology for the enantioselective synthesis of this compound and its subsequent analysis. The synthesis is based on the well-established method of lipase-catalyzed kinetic resolution, which offers high enantioselectivity under mild reaction conditions.

Enantioselective Synthesis of this compound via Lipase-Catalyzed Kinetic Resolution

This protocol describes the kinetic resolution of racemic (±)-neomenthol through acetylation, preferentially yielding this compound.

Materials:

-

(±)-Neomenthol

-

Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

-

Vinyl acetate

-

Anhydrous hexane (or other suitable organic solvent like toluene or tert-butyl methyl ether)

-

Molecular sieves (4 Å), activated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

To a flame-dried round-bottom flask, add (±)-neomenthol (1.0 eq) and anhydrous hexane.

-

Add activated molecular sieves to the mixture to ensure anhydrous conditions.

-

Add vinyl acetate (1.5 eq) to the solution.

-

Equilibrate the reaction mixture to the desired temperature (e.g., 30-40 °C) with stirring.

-

Add the immobilized lipase (e.g., 10-20% by weight of the substrate) to initiate the reaction.

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral gas chromatography (GC). The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess of both the product and the remaining unreacted alcohol.

-

Once the desired conversion is reached, stop the reaction by filtering off the immobilized lipase. The enzyme can be washed with fresh solvent and dried for potential reuse.

-

Transfer the filtrate to a separatory funnel and wash with a saturated solution of sodium bicarbonate to remove any acetic acid formed.

-

Wash the organic layer with brine, then dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product mixture containing this compound and unreacted (1R)-(-)-neomenthol.

-

Purify the crude mixture by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the this compound from the unreacted alcohol.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Purpose: To determine the purity of the synthesized this compound and to confirm its identity. A chiral column is necessary to resolve the enantiomers and determine the enantiomeric excess.

-

Column: A chiral capillary column (e.g., β-DEX or similar).

-

Oven Program: Start at a suitable temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 200 °C) at a rate of 5-10 °C/min.

-

Injector and Detector Temperature: Typically set around 250 °C.

-

Carrier Gas: Helium.

-

Expected Result: A single major peak for this compound with a retention time characteristic of the compound. The mass spectrum should show a molecular ion peak and fragmentation pattern consistent with the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the chemical structure of the synthesized product.

-

¹H NMR (in CDCl₃): Expect characteristic signals for the acetate methyl group (singlet around 2.0 ppm), the proton on the carbon bearing the acetate group (multiplet), and the protons of the cyclohexane ring and isopropyl group.

-

¹³C NMR (in CDCl₃): Expect characteristic signals for the carbonyl carbon of the acetate group (around 170 ppm), the carbon attached to the oxygen (around 75 ppm), and the carbons of the cyclohexane ring and isopropyl group. Spectral data can be compared with data available from sources like PubChem.[1]